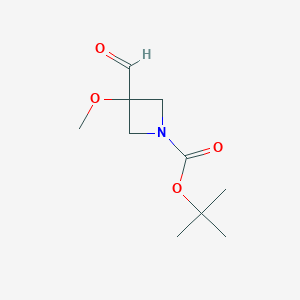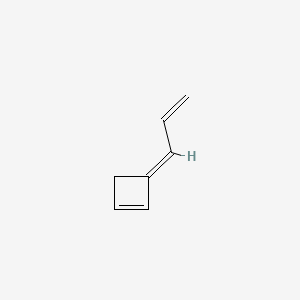
Cyclobutene, 2-propenylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutene, 2-propenylidene- is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclobutene, characterized by the presence of a propenylidene group attached to the cyclobutene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutene, 2-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the reaction between an aryl alkyne and an acrylate in the presence of a catalyst such as indium trifluoroacetylacetonate and trimethylsilyl bromide can yield cyclobutene derivatives. Another method involves the thermal conversion of diallenes in the crystalline state, which provides a high yield of the desired product.
Industrial Production Methods: Industrial production of cyclobutene, 2-propenylidene- typically involves large-scale cycloaddition reactions under controlled conditions. The use of templates and post-cyclization reactions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutene, 2-propenylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutene, 2-propenylidene- into cyclobutane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutene derivatives.
Applications De Recherche Scientifique
Cyclobutene, 2-propenylidene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrocycles.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: Cyclobutene, 2-propenylidene- is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of cyclobutene, 2-propenylidene- involves its ability to participate in cycloaddition reactions, forming new carbon-carbon bonds. The compound’s strained ring structure makes it highly reactive, allowing it to undergo various transformations. Molecular targets and pathways include the formation of π-conjugated systems and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Cyclobutene, 2-propenylidene- can be compared with other similar compounds such as:
Cyclobutene: A simpler structure without the propenylidene group.
Cyclobutadiene: A highly reactive four-membered ring with alternating double bonds.
Cyclobutane: A saturated four-membered ring without double bonds.
Uniqueness: Cyclobutene, 2-propenylidene- is unique due to its combination of a strained cyclobutene ring and a propenylidene group, which imparts distinct reactivity and stability compared to its analogs.
Propriétés
Numéro CAS |
52097-85-5 |
|---|---|
Formule moléculaire |
C7H8 |
Poids moléculaire |
92.14 g/mol |
Nom IUPAC |
(3E)-3-prop-2-enylidenecyclobutene |
InChI |
InChI=1S/C7H8/c1-2-4-7-5-3-6-7/h2-5H,1,6H2/b7-4- |
Clé InChI |
USDJJNZZCBONHN-DAXSKMNVSA-N |
SMILES isomérique |
C=C/C=C/1\CC=C1 |
SMILES canonique |
C=CC=C1CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


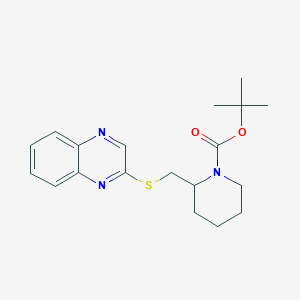

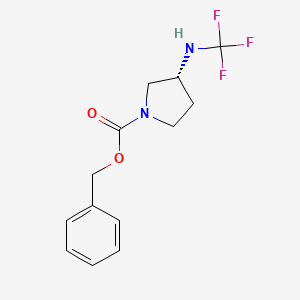
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)

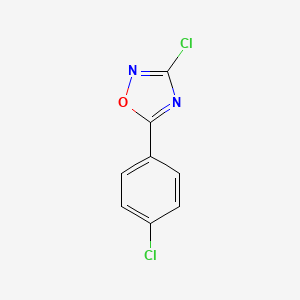
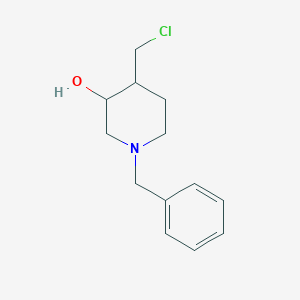
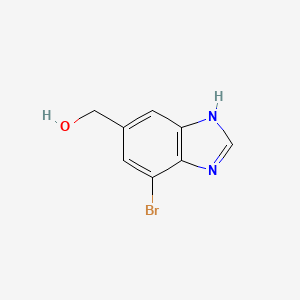
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

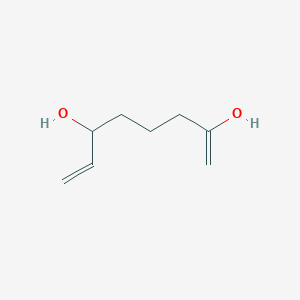
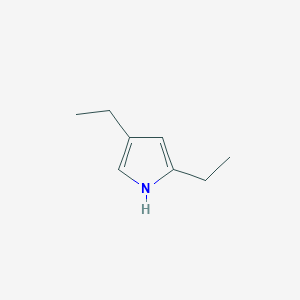
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
